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3-Methylbutyl 2-methylbutanoate - 93803-99-7

3-Methylbutyl 2-methylbutanoate

Catalog Number: EVT-7938145
CAS Number: 93803-99-7
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Methylbutyl 2-methylbutanoate is a fatty acid ester.
isoamyl 2-methylbutyrate is a natural product found in Chrysanthemum indicum with data available.
Overview

3-Methylbutyl 2-methylbutanoate, with the molecular formula C10H20O2C_{10}H_{20}O_2 and a molecular weight of 172.26 g/mol, is an ester compound classified under the category of fatty acid esters. It is known for its fruity aroma and is often used in flavoring and fragrance applications. The compound is structurally characterized by a branched-chain alkyl group, which contributes to its distinctive sensory properties. Its CAS number is 27625-35-0, and it is recognized in various chemical databases for its applications in food and beverage industries as well as in synthetic organic chemistry .

Source and Classification

3-Methylbutyl 2-methylbutanoate can be sourced from various natural and synthetic processes. It is primarily produced through esterification reactions involving 3-methylbutanol (also known as isoamyl alcohol) and 2-methylbutanoic acid. This compound falls under the classification of esters, which are derived from the reaction of acids with alcohols, typically involving the elimination of water .

Synthesis Analysis

Methods

The synthesis of 3-Methylbutyl 2-methylbutanoate can be achieved through several methods, prominently including:

  • Esterification: This method involves the reaction of 3-methylbutanol with 2-methylbutanoic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction generally requires heating to facilitate the formation of the ester, while water is removed to drive the equilibrium towards product formation.
  • Transesterification: Another method involves the transesterification of existing esters with alcohols under basic or acidic conditions, which can also yield 3-methylbutyl 2-methylbutanoate .

Technical Details

In a typical laboratory synthesis:

  1. A mixture of 3-methylbutanol and 2-methylbutanoic acid is prepared.
  2. A few drops of concentrated sulfuric acid are added as a catalyst.
  3. The mixture is heated under reflux for several hours.
  4. The product is purified through distillation or extraction methods to isolate the desired ester from unreacted starting materials and by-products.

The yield of this reaction can vary based on reaction conditions but typically ranges from 70% to 90% .

Molecular Structure Analysis

Data

  • Molecular Formula: C10H20O2C_{10}H_{20}O_2
  • Molecular Weight: 172.26 g/mol
  • CAS Number: 27625-35-0
  • Boiling Point: Approximately 135-143 °C (when distilled) .
Chemical Reactions Analysis

3-Methylbutyl 2-methylbutanoate can undergo various chemical reactions typical of esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its constituent alcohol and acid.
    C10H20O2+H2OC5H12O+C5H10O2C_{10}H_{20}O_2+H_2O\rightarrow C_5H_{12}O+C_5H_{10}O_2
  2. Transesterification: Reacting with another alcohol can yield different esters.
    RCOOR+ROHRCOOR+ROHRCOOR'+R''OH\rightarrow RCOOR''+R'OH

These reactions are essential for modifying flavor profiles in food products or for producing other esters .

Mechanism of Action

The mechanism of action for the formation of 3-Methylbutyl 2-methylbutanoate involves nucleophilic attack by the hydroxyl group of the alcohol on the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the elimination of water and formation of the ester bond:

  1. Nucleophilic Attack: The oxygen from the alcohol attacks the carbonyl carbon.
  2. Tetrahedral Intermediate Formation: A temporary structure forms where both reactants are connected.
  3. Elimination: Water is eliminated, leading to the formation of the ester.

This process is influenced by factors such as temperature, concentration, and catalyst presence .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Fruity aroma reminiscent of bananas
  • Density: Approximately 0.86 g/cm³
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to hydrolysis.
  • Reactivity: Reacts with strong acids or bases during hydrolysis or transesterification reactions.

These properties make it suitable for use as a flavoring agent in food products and fragrances .

Applications

3-Methylbutyl 2-methylbutanoate finds extensive applications in various fields:

  • Flavoring Agent: Commonly used in food products such as candies, baked goods, and beverages due to its pleasant fruity aroma.
  • Fragrance Component: Incorporated into perfumes and scented products for its appealing scent profile.
  • Research Applications: Utilized in studies related to ester synthesis and flavor chemistry, particularly in fermentation processes where yeast metabolism produces similar compounds .
Biosynthesis Pathways and Metabolic Engineering

Enzymatic Mechanisms in Microbial Production of 3-Methylbutyl 2-Methylbutanoate

Microbial biosynthesis of 3-methylbutyl 2-methylbutanoate (CAS 27625-35-0) relies on coordinated enzymatic activities that convert branched-chain amino acids into volatile esters. The process begins with the transamination of L-leucine and L-isoleucine by branched-chain aminotransferases (BCATs), yielding 4-methyl-2-oxopentanoate and 2-methylbutanoate α-ketoacids, respectively [5] [9]. These α-ketoacids undergo oxidative decarboxylation via branched-chain α-keto acid dehydrogenase (BCKDH) complexes to form acyl-CoAs—specifically, 3-methylbutanoyl-CoA (from leucine) and 2-methylbutanoyl-CoA (from isoleucine) [5].

The final esterification step is catalyzed by alcohol acyltransferases (AATs), which link 3-methylbutanol (derived from leucine metabolism) with 2-methylbutanoyl-CoA. Saccharomyces cerevisiae expresses multiple AAT isoforms (e.g., Atf1p, Atf2p) that demonstrate substrate promiscuity but exhibit highest activity with branched-chain alcohols and acyl-CoAs [5]. Kinetic studies reveal microbial AATs have a Km of 0.8–1.2 mM for 3-methylbutanol and 0.5–0.9 mM for 2-methylbutanoyl-CoA, with optimal activity at pH 7.5–8.0 [9].

Table 1: Key Enzymes in Microbial Biosynthesis of 3-Methylbutyl 2-Methylbutanoate

EnzymeEC NumberSubstrateProductCofactor Requirement
Branched-chain aminotransferase (BCAT)2.6.1.42L-Leucine, α-ketoglutarate4-methyl-2-oxopentanoatePyridoxal phosphate
Branched-chain α-keto acid dehydrogenase (BCKDH)1.2.4.44-methyl-2-oxopentanoate3-methylbutanoyl-CoAThiamine pyrophosphate, CoA
Alcohol acyltransferase (AAT)2.3.1.843-Methylbutanol + 2-methylbutanoyl-CoA3-Methylbutyl 2-methylbutanoateNone

Deuterium labeling studies confirm chirality retention: L-isoleucine-derived 2-methylbutanoyl-CoA exclusively yields (2S)-2-methylbutanoate in the ester, while microbial reductases generate achiral 3-methylbutanol [9].

Role of Plant Secondary Metabolism in Natural Biosynthesis

In plants, 3-methylbutyl 2-methylbutanoate is a secondary metabolite synthesized predominantly during fruit ripening via coordinated pathways. Apples (Malus domestica), bananas (Musa spp.), and flowering quince (Chaenomeles superba) utilize de novo precursor biosynthesis rather than proteolysis-derived amino acids [5]. Key evidence comes from acetohydroxyacid synthase (AHAS) inhibition studies: Treating fruits with rimsulfuron (1 mM) reduced branched-chain esters by >90%, accompanied by depletion of valine, leucine, and isoleucine pools [5].

The citramalate synthase (CMS) pathway is critical for 2-methylbutanoate precursor supply. In apples, CMS converts pyruvate and acetyl-CoA to citramalate, bypassing threonine deaminase feedback inhibition by isoleucine [5]. This route supplies >80% of 2-methylbutanoyl-CoA precursors for ester synthesis. Concurrently, leucine biosynthesis from 2-isopropylmalate fuels 3-methylbutanol production.

Table 2: Natural Occurrence of 3-Methylbutyl 2-Methylbutanoate in Fruits

Fruit SourceDevelopmental TriggerKey Biosynthetic SiteAssociated Organoleptic Notes
Apple (Malus domestica)Climacteric ripeningFruit cortexSweet, fruity, apple-like [6]
Banana (Musa spp.)Ethylene surgePulp tissueFruity, cherry, berry [2] [3]
Flowering quince (Chaenomeles superba)Late ripeningEpidermal cellsHerbal, sweet [5]

Tissue-specific expression analyses reveal AAT1 genes peak during ripening, correlating with volatile emission. Apple cultivars lacking functional CMS alleles show 85–95% reductions in 3-methylbutyl 2-methylbutanoate [5], confirming its metabolic origin.

Genetic and Fermentation Strategies for Yield Optimization

Metabolic engineering approaches focus on amplifying flux through the branched-chain ester pathway. In Escherichia coli, overexpression of ilvE (BCAT), bkdB (BCKDH), and Atf1 (AAT) increased 3-methylbutyl 2-methylbutanoate titers 18-fold versus wild-type strains [5]. Co-expression of feedback-resistant acetolactate synthase (ilvGfbr) further enhanced precursor supply.

Fermentation optimization employs the following strategies:

  • Nutrient feeding: Pulse-feeding 2-methylbutanoic acid and 3-methylbutanol during stationary phase avoids cytotoxicity while boosting ester yield (45% increase) [5]
  • Oxygen control: Microaerobic conditions (DO 5–10%) upregulate ADH enzymes for alcohol precursor synthesis
  • Chiral specificity: Engineering Lactobacillus ketoacid reductases ensures exclusive (2S)-2-methylbutanoate production [9]

Table 3: Fermentation Parameters for Microbial Production

ParameterOptimal ConditionImpact on YieldMechanism
Temperature28°CMaximizes AAT activityReduces ester hydrolysis
pH6.530% increase vs. pH 7.0Stabilizes BCKDH complex
Carbon sourceGalactose (0.5%)2.1-fold vs. glucoseAvoids carbon catabolite repression
Nitrogen sourceValine + isoleucine (10 mM each)55% increasePrecursor channeling

Transcriptional engineering of promoter elements (e.g., replacing PGK1 with ADH2 promoter) enables phased expression: AHAS components express during growth phase, while AATs induce at stationary phase. This strategy achieved 4.8 g/L titer in S. cerevisiae [5] [9].

Properties

CAS Number

93803-99-7

Product Name

3-Methylbutyl 2-methylbutanoate

IUPAC Name

3-methylbutyl 2-methylbutanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3

InChI Key

VGIRHYHLQKDEPP-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)OCCC(C)C

Solubility

44.59 mg/L @ 25 °C (est)
soluble in ethanol and oil, insoluble in wate

Canonical SMILES

CCC(C)C(=O)OCCC(C)C

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